![molecular formula C29H29N3O2 B2728023 1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-01-3](/img/structure/B2728023.png)
1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazoloquinoline derivative with additional phenyl rings substituted with tert-butyl and methyl groups . Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused with a quinoline ring. The tert-butyl and methylphenyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core structure, with additional substituents at specific positions. The tert-butylphenyl and dimethoxy groups are likely to be electron-donating, while the methylphenyl group may have a slight electron-withdrawing effect .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazoloquinoline core and the substituent groups. The electron-donating groups could potentially make the compound more nucleophilic .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butylphenyl and methylphenyl groups could increase the compound’s hydrophobicity .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Research has shown the development of novel synthetic routes for creating pyrazolo[3,4-b]quinoline derivatives, highlighting their potential in producing biologically active compounds. For example, a study describes the microwave-assisted synthesis of pyrazolo[3,4-b]-quinolines, emphasizing the efficiency and eco-friendliness of the process (Khumalo et al., 2019).
Cytotoxic Activity : Certain derivatives related to the core structure of the queried compound have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).
Material Science and Chemistry
Optical Properties : Pyrazolo[3,4-b]quinoline derivatives have been explored for their optical properties, with applications in organic fluorescent materials suitable for light-emitting devices. The study of their fluorescence quenching by protonation reveals insights into their behavior in different solvents (Mu et al., 2010).
Organic Light-Emitting Diodes (OLEDs) : The use of pyrazoloquinoline derivatives as emitting materials in OLEDs showcases their potential in developing advanced electronic and photonic devices. Different substituents on the pyrazoloquinoline core affect the electroluminescence properties, indicating the importance of molecular design in material science (T. and et al., 2001).
Drug Design and Pharmacology
- Drug Synthesis and Docking Studies : The structural analysis and docking studies of novel isoxazolequinoxaline derivatives highlight their potential as anti-cancer drugs. Such studies are crucial for understanding the interaction of these compounds with biological targets and for the design of new therapeutic agents (Abad et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-18-7-9-19(10-8-18)27-23-17-30-24-16-26(34-6)25(33-5)15-22(24)28(23)32(31-27)21-13-11-20(12-14-21)29(2,3)4/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILXWFTWQOFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2727942.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)
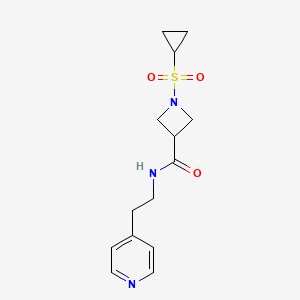
![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2727946.png)
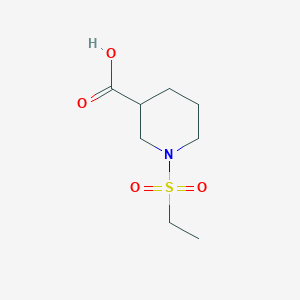
![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)
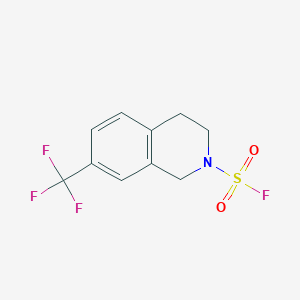
![2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2727953.png)
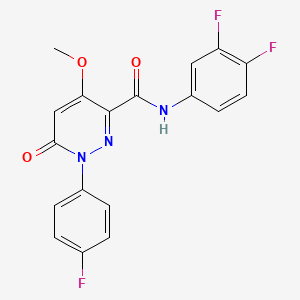
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)
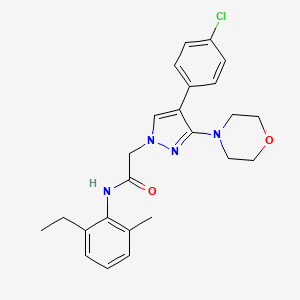
![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)
